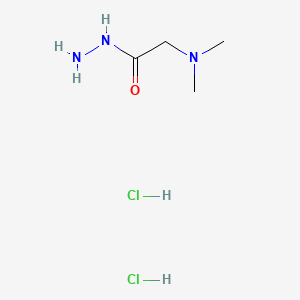![molecular formula C15H15FO B1302445 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol CAS No. 64820-95-7](/img/structure/B1302445.png)
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a fluorine atom at the 2’ position and a propanol group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Propanol Group: The propanol group can be attached through a Grignard reaction, where a Grignard reagent reacts with a suitable aldehyde or ketone to form the desired alcohol.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen with palladium catalyst) are commonly employed.
Substitution: Strong nucleophiles such as NaOH (Sodium hydroxide) or NaNH₂ (Sodium amide) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-one or 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propanoic acid.
Reduction: Formation of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propane.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or other cellular functions depending on its specific interactions.
Comparison with Similar Compounds
2-Fluoro-1,1’-biphenyl: Lacks the propanol group, making it less versatile in certain applications.
1-(4’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol: Similar structure but with the fluorine atom at a different position, which can affect its reactivity and properties.
Uniqueness: 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol is unique due to the specific positioning of the fluorine atom and the propanol group, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-2-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10,15,17H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPOHBUIIOWWEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372411 |
Source


|
| Record name | 1-[4-(2-fluorophenyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64820-95-7 |
Source


|
| Record name | 1-[4-(2-fluorophenyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1302374.png)








